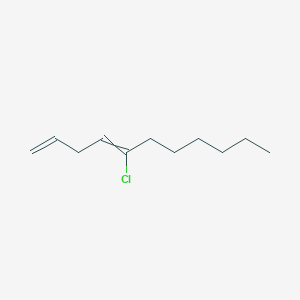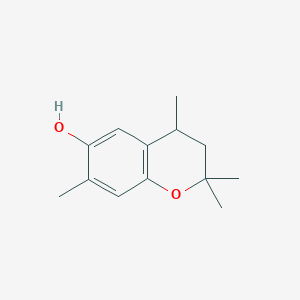
2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of benzopyran and is characterized by its unique structural features, which contribute to its wide range of chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of 2,2,4,7-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-one with a reducing agent to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for treating oxidative stress-related diseases.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of 2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with molecular targets and pathways in biological systems. The compound is known to exert its effects through:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol: Another benzopyran derivative with similar antioxidant properties.
DL-alpha-tocopherol: A well-known antioxidant commonly referred to as Vitamin E.
Uniqueness
2,2,4,7-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
66260-12-6 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-8-5-12-10(6-11(8)14)9(2)7-13(3,4)15-12/h5-6,9,14H,7H2,1-4H3 |
InChI-Schlüssel |
XGBRMNCSERKJPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC2=C1C=C(C(=C2)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


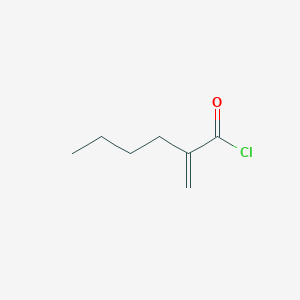
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
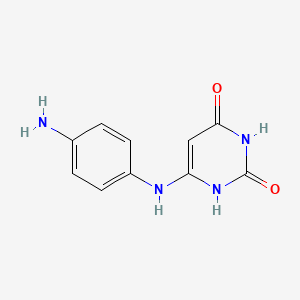
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
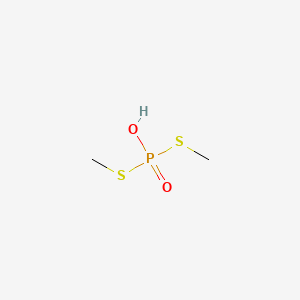
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
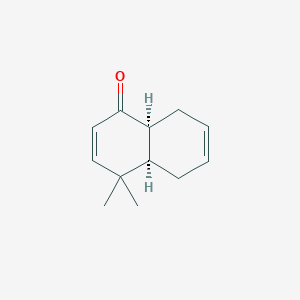
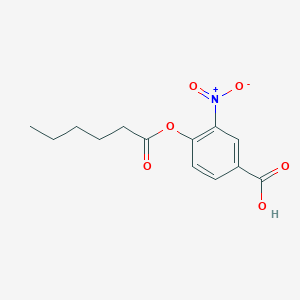
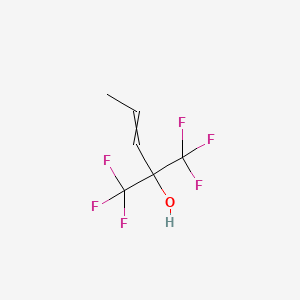

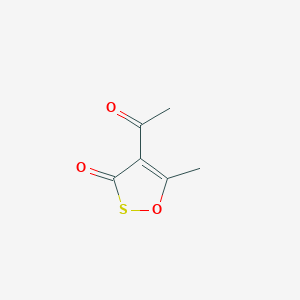
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
